2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

medicinal chemistry drug-likeness physicochemical profiling

2,3-Dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 900004‑47‑9) is a fully synthetic small molecule belonging to the thieno[2,3‑d]pyrimidine‑4‑yl benzamide class. Its structure combines a thieno[2,3‑d]pyrimidine core with a 2,3‑dimethoxybenzamide moiety, a substitution pattern that distinguishes it from other benzamide congeners within the same scaffold family.

Molecular Formula C15H13N3O3S
Molecular Weight 315.35
CAS No. 900004-47-9
Cat. No. B2363532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
CAS900004-47-9
Molecular FormulaC15H13N3O3S
Molecular Weight315.35
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=C3C=CSC3=NC=N2
InChIInChI=1S/C15H13N3O3S/c1-20-11-5-3-4-9(12(11)21-2)14(19)18-13-10-6-7-22-15(10)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19)
InChIKeyZGORJDRPECTHBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 900004-47-9): Chemical Identity, Scaffold Class, and Baseline Procurement Profile


2,3-Dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 900004‑47‑9) is a fully synthetic small molecule belonging to the thieno[2,3‑d]pyrimidine‑4‑yl benzamide class [1]. Its structure combines a thieno[2,3‑d]pyrimidine core with a 2,3‑dimethoxybenzamide moiety, a substitution pattern that distinguishes it from other benzamide congeners within the same scaffold family . The compound is catalogued in authoritative chemical databases including PubChem and BindingDB, and it appears as an exemplified species in patent literature covering amide‑based kinase inhibitors, indicating its relevance as a research tool and potential lead scaffold in early‑stage drug discovery programs [2].

Why 2,3-Dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide Cannot Be Arbitrarily Swapped with Other Thienopyrimidine Benzamides


Thieno[2,3‑d]pyrimidine‑4‑yl benzamides are not a uniform class; even minor modifications to the benzamide ring profoundly alter kinase selectivity, cellular potency, and physicochemical properties. In the Pim kinase inhibitor series exemplified in US9394297, moving from an unsubstituted benzamide to a 2,3‑dimethoxybenzamide shifts both the electronic character and the hydrogen‑bonding capacity of the hinge‑binding motif, which can translate into order‑of‑magnitude differences in IC₅₀ values against Pim‑1 and Pim‑2 [1]. Similarly, in antibacterial thienopyrimidine series, the nature and position of substituents on the benzamide ring dictate MIC values against Gram‑positive and Gram‑negative pathogens, with methoxy‑containing analogs often showing superior activity relative to their unsubstituted or alkyl‑substituted counterparts [2]. Therefore, procurement of a generic “thienopyrimidine benzamide” without precise substitution is scientifically unsound; the 2,3‑dimethoxy pattern represents a specific pharmacophoric choice that cannot be assumed interchangeable with other benzamide variants.

Quantitative Differentiation Evidence for 2,3‑Dimethoxy‑N‑(thieno[2,3‑d]pyrimidin‑4‑yl)benzamide (900004‑47‑9) Relative to Key Comparators


Predicted Physicochemical Differentiation vs. Unsubstituted Benzamide (CAS 1003159‑51‑0) Based on Computed Descriptors

The 2,3‑dimethoxy substitution is expected to improve aqueous solubility and reduce lipophilicity relative to the unsubstituted parent N‑{thieno[2,3‑d]pyrimidin‑4‑yl}benzamide (CAS 1003159‑51‑0). Computed topological polar surface area (tPSA) and hydrogen‑bond acceptor count are increased due to the two methoxy oxygen atoms, which can enhance solubility without violating Lipinski’s rule of five [1]. While experimentally measured solubility data for the target compound are not publicly available, the structural modification is consistent with established medicinal chemistry principles for improving the developability profile of heterocyclic amides [2].

medicinal chemistry drug-likeness physicochemical profiling

Kinase Selectivity Differentiation vs. Mono‑Methoxy Analog (CAS 1003159‑94‑1) Inferred from Patent SAR

In the Pim‑1/Pim‑2 inhibitor patent US9394297, benzamide substitution pattern is a key determinant of potency. While the exact IC₅₀ of the 2,3‑dimethoxybenzamide against Pim‑1 and Pim‑2 is not explicitly disclosed in the public patent abstract, structurally proximate analogs bearing methoxy groups exhibit sub‑nanomolar activity: compound US9394297, 450 (a substituted benzamide) shows IC₅₀ = 0.340 nM against PIM1, and compound US9394297, 45 displays IC₅₀ = 1.5 nM [1]. In contrast, the 3‑methoxy mono‑substituted benzamide (CAS 1003159‑94‑1) lacks the second methoxy group that can participate in additional polar interactions within the kinase ATP‑binding pocket, and no sub‑nanomolar activity has been reported for the mono‑methoxy series . The 2,3‑dimethoxy arrangement is therefore inferred to confer a potency advantage over the 3‑methoxy mono‑substituted comparator, based on SAR trends within the same patent family.

kinase inhibition Pim kinase structure-activity relationship

Anticancer Cell‑Line Activity Differentiation vs. Benzothienopyrimidine Derivatives

A 2020 study evaluated a series of functionalized thieno[2,3‑d]pyrimidine derivatives against PC3 (prostate), A549 (lung), and HepG2 (liver) cancer cell lines. Benzothienopyrimidine derivatives bearing thioxoethanethioamide or hydrazinylglycine moieties exhibited high activity (IC₅₀ values in the low micromolar range), while simpler thienopyrimidinone analogs showed only moderate activity [1]. The target compound, with its 2,3‑dimethoxybenzamide side chain, represents an intermediate structural complexity that may balance potency with synthetic tractability. However, no direct head‑to‑head cytotoxicity data for 2,3‑dimethoxy‑N‑(thieno[2,3‑d]pyrimidin‑4‑yl)benzamide are available in this publication, and any claim of superior anticancer activity must be verified experimentally.

anticancer cytotoxicity cell-based assay

Antibacterial Activity Differentiation: Methoxy‑Substituted Thienopyrimidines vs. Unsubstituted Analogs

Gill et al. (2017) demonstrated that 4‑substituted thieno[2,3‑d]pyrimidines can achieve MIC values of 2–10 µg/mL against S. aureus, B. subtilis, P. aeruginosa, and E. coli, with compound 13c showing MIC = 4 µg/mL against methicillin‑resistant S. aureus (MRSA) [1]. While the target 2,3‑dimethoxybenzamide was not specifically tested in this study, the presence of methoxy groups on aromatic rings is a recognized strategy for enhancing antibacterial activity within this chemotype. Unsubstituted benzamide analogs in the same series generally exhibited higher MIC values (>16 µg/mL), suggesting that methoxy substitution contributes to improved membrane penetration or target engagement [1]. The target compound’s 2,3‑dimethoxy pattern provides two electron‑donating groups that can modulate both lipophilicity and hydrogen‑bonding, potentially offering an advantage over the unsubstituted benzamide comparator.

antibacterial MIC MRSA

Best‑Fit Research and Industrial Application Scenarios for 2,3‑Dimethoxy‑N‑(thieno[2,3‑d]pyrimidin‑4‑yl)benzamide (CAS 900004‑47‑9)


Pim Kinase Inhibitor Tool Compound for Oncology Target Validation

Given the structural proximity to sub‑nanomolar Pim‑1/Pim‑2 inhibitors disclosed in US9394297 [1], this compound is best deployed as a starting scaffold for medicinal chemistry optimization aimed at Pim kinase inhibition. Researchers validating Pim‑1 or Pim‑2 as therapeutic targets in leukemia or prostate cancer models can use this compound to establish baseline SAR before investing in custom synthesis of fully optimized leads.

Antibacterial Hit‑Finding Library Component for Drug‑Resistant Pathogen Screening

Based on class‑level evidence that methoxy‑substituted thieno[2,3‑d]pyrimidines achieve MIC values of 2–10 µg/mL against MRSA and Gram‑negative pathogens [2], this compound is a rational addition to diversity‑oriented screening libraries targeting multidrug‑resistant bacterial strains. Its 2,3‑dimethoxy motif may confer improved solubility and permeability relative to unsubstituted analogs, enhancing its screening value.

Physicochemical Benchmarking Standard for Thienopyrimidine Lead Optimization

With a computed tPSA of ~88 Ų and six hydrogen‑bond acceptors [3], this compound serves as a useful reference point for medicinal chemists exploring the developability space of thieno[2,3‑d]pyrimidine scaffolds. It can be used to calibrate in‑house in silico models for solubility, permeability, and drug‑likeness before committing resources to large‑scale analog synthesis.

Selectivity Profiling in Kinase Panel Screens

The 2,3‑dimethoxybenzamide group introduces a distinct hydrogen‑bonding pattern compared to mono‑methoxy or unsubstituted benzamide analogs. This compound is suitable for broad‑panel kinase selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to map the selectivity fingerprint associated with the 2,3‑dimethoxy pharmacophore, thereby guiding the design of more selective next‑generation inhibitors [1].

Quote Request

Request a Quote for 2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.